

Application Notes and Protocols for High-Throughput Screening with ML267

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Compound of Interest

Compound Name: ML267
Cat. No.: B10763852

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Introduction

ML267 is a potent and selective inhibitor of the bacterial Sfp-type phosphopantetheinyl transferase (PPTase)[1][2]. PPTases are essential enzymes in bacteria, responsible for the post-translational modification of carrier proteins involved in the biosynthesis of fatty acids and a variety of secondary metabolites, including virulence factors[1][3][4]. By inhibiting Sfp-PPTase, **ML267** disrupts these crucial metabolic pathways, leading to antibacterial effects, particularly against Gram-positive bacteria such as Methicillin-Resistant Staphylococcus aureus (MRSA)[1][5]. These characteristics make **ML267** a valuable tool for studying bacterial secondary metabolism and a promising starting point for the development of novel antibiotics.

These application notes provide detailed protocols for utilizing **ML267** in the development of a high-throughput screening (HTS) campaign to identify novel Sfp-PPTase inhibitors. The included protocols cover a fluorescence polarization-based biochemical assay, a cell-based cytotoxicity assay, and an antibacterial activity assay.

Data Presentation: Quantitative Profile of ML267

The following table summarizes the key quantitative data for **ML267**, providing a benchmark for researchers developing and validating new assays.

Parameter	Target/Cell Line	Value	Reference
IC50	Sfp-PPTase	0.29 μ M	[1][2]
IC50	AcpS-PPTase	8.1 μ M	[1][2]
MIC	Bacillus subtilis	42 μ M	[1]
MIC	Community-Acquired MRSA	Not explicitly quantified in provided search results, but noted to possess activity.	[1]
Cytotoxicity (CC50)	HepG2 cells	Devoid of activity at concentrations tested.	[1]
Aqueous Solubility	pH 7.4	211.8 μ g/mL (373 μ M)	[6]
Plasma Protein Binding	Human (1 μ M)	99.66%	[6]
Plasma Stability	Human (3 hrs)	95.51% remaining	[6]
Hepatic Microsome Stability	Human (1 hr)	0.14% remaining	[6]

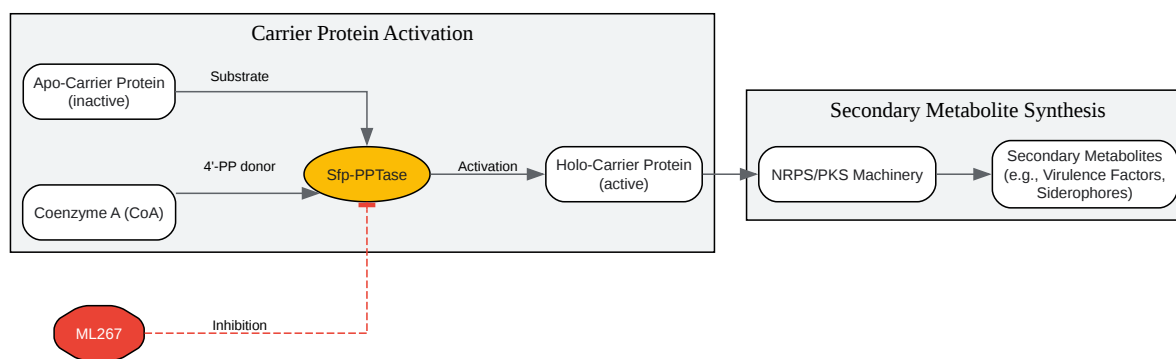
Signaling Pathway and Experimental Workflow

Visualizations

Sfp-PPTase Signaling Pathway in Bacteria

The following diagram illustrates the central role of Sfp-type PPTase in bacterial secondary metabolism and its inhibition by **ML267**. Sfp-PPTase transfers a 4'-phosphopantetheinyl (4'-PP) group from Coenzyme A (CoA) to an apo-carrier protein (apo-CP) domain of a Non-Ribosomal Peptide Synthetase (NRPS) or Polyketide Synthase (PKS). This activation to a holo-carrier protein (holo-CP) is essential for the synthesis of secondary metabolites, which can include

virulence factors and siderophores. **ML267** directly inhibits Sfp-PPTase, preventing this activation step and thereby blocking the production of these metabolites.

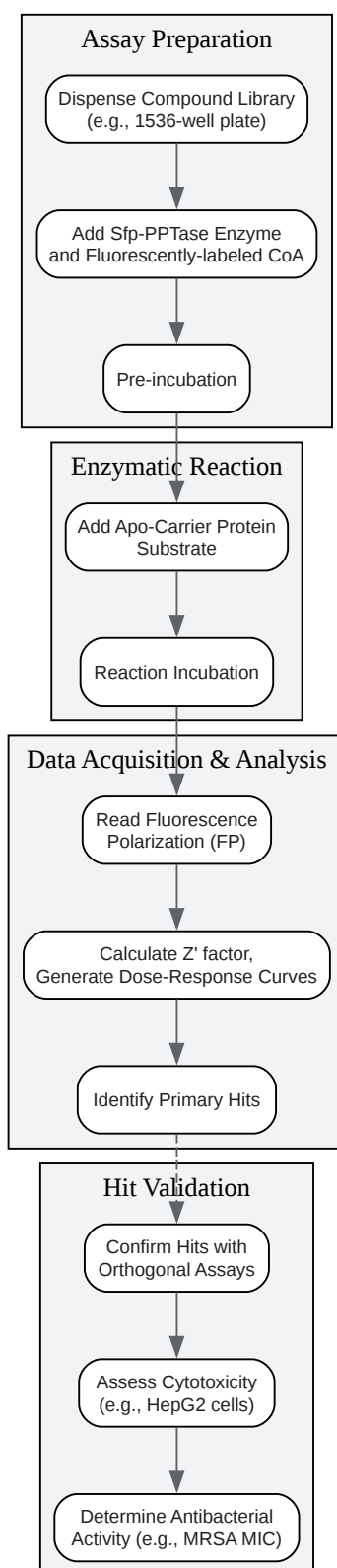


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Caption: Sfp-PPTase signaling pathway and its inhibition by **ML267**.

High-Throughput Screening Workflow for Sfp-PPTase Inhibitors

This diagram outlines the workflow for a quantitative high-throughput screening (qHTS) campaign to identify inhibitors of Sfp-PPTase using a fluorescence polarization assay.



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Caption: Workflow for a high-throughput screen for Sfp-PPTase inhibitors.

Experimental Protocols

Biochemical High-Throughput Screening Assay for Sfp-PPTase Inhibition (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay suitable for HTS to identify inhibitors of Sfp-PPTase. The assay measures the transfer of a fluorescently labeled 4'-phosphopantetheinyl group from CoA to an apo-carrier protein. Inhibition of Sfp-PPTase results in a low FP signal, while enzymatic activity leads to a high FP signal.

Materials:

- Sfp-PPTase enzyme
- Apo-carrier protein (e.g., Apo-AcpP)
- Fluorescently labeled Coenzyme A (e.g., Rhodamine-CoA)
- **ML267** (positive control)
- DMSO (vehicle control)
- Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100
- 384-well or 1536-well black, low-volume assay plates
- Plate reader capable of measuring fluorescence polarization

Protocol:

- **Compound Plating:** Dispense test compounds and controls (**ML267** and DMSO) into the assay plate. Typically, a multi-point dose-response curve is generated for each compound.
- **Enzyme Addition:** Add Sfp-PPTase to each well to a final concentration of 10 nM in Assay Buffer.
- **Fluorescent Substrate Addition:** Add fluorescently labeled CoA to each well to a final concentration of 50 nM in Assay Buffer.

- Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
- Reaction Initiation: Initiate the enzymatic reaction by adding the apo-carrier protein to a final concentration of 200 nM in Assay Buffer.
- Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
- Fluorescence Polarization Measurement: Read the fluorescence polarization on a compatible plate reader. Excitation and emission wavelengths will depend on the fluorophore used (e.g., for Rhodamine, excitation ~530 nm, emission ~590 nm).
- Data Analysis:
 - Calculate the Z' factor to assess assay quality.
 - Normalize the data to the positive (**ML267**) and negative (DMSO) controls.
 - Generate dose-response curves and calculate IC50 values for active compounds.

Cell-Based Cytotoxicity Assay

This protocol details a method to assess the cytotoxicity of hit compounds from the primary screen using the human liver carcinoma cell line, HepG2. Cell viability is determined using a resazurin-based assay.

Materials:

- HepG2 cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Test compounds and controls (e.g., a known cytotoxic agent and DMSO)
- Resazurin sodium salt solution
- 96-well clear-bottom, black-walled tissue culture plates

- Fluorescence plate reader

Protocol:

- Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×10^4 cells per well in 100 μL of complete DMEM. Incubate at 37°C in a 5% CO_2 incubator for 24 hours.
- Compound Treatment: Prepare serial dilutions of the test compounds. Add the compounds to the cells and incubate for 48-72 hours.
- Resazurin Addition: Add 20 μL of resazurin solution (final concentration 44 μM) to each well and incubate for 2-4 hours at 37°C .
- Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
- Data Analysis:
 - Subtract the background fluorescence from all measurements.
 - Normalize the data to the vehicle control (DMSO-treated cells).
 - Generate dose-response curves and calculate the CC50 (50% cytotoxic concentration) for each compound.

Antibacterial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against MRSA using the broth microdilution method.

Materials:

- MRSA strain (e.g., ATCC 43300)
- Mueller-Hinton Broth (MHB)

- Test compounds and controls (e.g., vancomycin as a positive control, DMSO as a vehicle control)
- 96-well sterile, clear microplates
- Spectrophotometer or microplate reader

Protocol:

- **Inoculum Preparation:** Prepare a bacterial inoculum of MRSA equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the assay plate.
- **Compound Dilution:** Prepare a 2-fold serial dilution of the test compounds in MHB directly in the 96-well plate.
- **Inoculation:** Add the prepared bacterial inoculum to each well containing the serially diluted compounds.
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD_{600}).
- **Data Analysis:** Record the MIC value for each compound. A lower MIC value indicates greater antibacterial potency.

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